BenchChemオンラインストアへようこそ!

ω-Agatoxin IVA (trifluoroacetate salt)

Calcium channel pharmacology Neurotransmission Toxin selectivity

ω-Agatoxin IVA (trifluoroacetate salt) is a peptide neurotoxin (CAS 145017-83-0, MW ~5200 Da) originally isolated from the venom of the American funnel web spider *Agelenopsis aperta*. It is a potent and selective blocker of P/Q-type voltage-gated calcium channels (Cav2.1), with nanomolar affinity for P-type channels.

Molecular Formula C217H360N68O60S10 · CF3COOH
Molecular Weight 5316.3
Cat. No. B1164600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameω-Agatoxin IVA (trifluoroacetate salt)
Synonymsω-Aga IVa; SNX-290
Molecular FormulaC217H360N68O60S10 · CF3COOH
Molecular Weight5316.3
Structural Identifiers
SMILES[H]N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@H](C(N[C@]([C@H](CC)C)([H])C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CCCNC(N)=N)C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(NCC(NCC(N[C@]([C@@H](C)O)([H])C(N1CCC[C@H]1C(N[C@H](C2=O)CSSC[C@H](N3
InChIInChI=1S/C217H360N68O60S10.C2HF3O2/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-10
InChIKeyDQSAHIRUVHYDFU-MWIVDHNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ω-Agatoxin IVA (Trifluoroacetate Salt): A High-Purity P/Q-Type Calcium Channel Blocker for Electrophysiology and Neurotransmission Research


ω-Agatoxin IVA (trifluoroacetate salt) is a peptide neurotoxin (CAS 145017-83-0, MW ~5200 Da) originally isolated from the venom of the American funnel web spider *Agelenopsis aperta* [1]. It is a potent and selective blocker of P/Q-type voltage-gated calcium channels (Cav2.1), with nanomolar affinity for P-type channels . The trifluoroacetate salt form is supplied as a lyophilized powder, offering defined stoichiometry and enhanced solubility in aqueous buffers for precise reconstitution in experimental workflows .

Why ω-Agatoxin IVA (Trifluoroacetate Salt) Cannot Be Simply Replaced by Other Calcium Channel Blockers


Substituting ω-Agatoxin IVA with other voltage-gated calcium channel blockers—even those within the ω-toxin family—is not trivial due to profound differences in channel subtype selectivity, potency, and mechanism of action. For instance, ω-Conotoxin GVIA targets N-type channels (Cav2.2) with nanomolar affinity, while ω-Conotoxin MVIIC exhibits a broader, less selective profile across P/Q- and N-type channels [1]. Furthermore, the pharmacological response to ω-Agatoxin IVA is often irreversible or only slowly reversible, contrasting with the washable block of ω-Conotoxin MVIIC, which critically impacts experimental design and interpretation [2]. Generic substitution without rigorous validation can lead to erroneous conclusions about the specific role of Cav2.1 channels in physiological and pathological processes.

Quantitative Differentiation: How ω-Agatoxin IVA (Trifluoroacetate Salt) Compares to Key Alternatives


Subtype Selectivity: P/Q-Type vs. N-Type Channel Blockade

ω-Agatoxin IVA exhibits a >1000-fold selectivity for P/Q-type (Cav2.1) over N-type (Cav2.2) calcium channels. It blocks P-type channels with an IC50 of 2 nM, but only inhibits N-type channels at micromolar concentrations . In contrast, ω-Conotoxin GVIA selectively blocks N-type channels with high affinity but has no effect on P-type channels .

Calcium channel pharmacology Neurotransmission Toxin selectivity

Comparative Anticonvulsant Efficacy In Vivo

In the DBA/2 mouse model of reflex epilepsy, both ω-Agatoxin IVA and ω-Conotoxin MVIIC exhibited potent, dose-dependent anticonvulsant effects with nearly identical ED50 values for protection against clonic seizures: 0.09 μg ICV for both toxins [1]. However, ω-Conotoxin GVIA required much higher doses to achieve anticonvulsant effects (3-10 μg ICV), while ω-Conotoxin MVIIA showed no efficacy up to 10 μg ICV [1].

Epilepsy In vivo pharmacology Seizure models

Differential Effects on Sympathetic Neurotransmission

In the guinea pig isolated atrium, ω-Agatoxin IVA did not affect contractile responses to sympathetic nerve stimulation, indicating that P/Q-type channels are not involved in noradrenaline release in this tissue [1]. In contrast, ω-Conotoxin GVIA, ω-Conotoxin MVIIA, and ω-Conotoxin MVIIC all potently inhibited the inotropic responses with IC50 values of 20.4 nM, 44 nM, and 191 nM, respectively [1].

Autonomic pharmacology Neurotransmitter release Cardiovascular research

Kinetics and Reversibility of Channel Block

ω-Agatoxin IVA causes a concentration- and time-dependent block of presynaptic calcium currents that is only slightly antagonized by washing with toxin-free solution, indicating a largely irreversible or very slowly reversible interaction [1]. In contrast, the blockade induced by ω-Conotoxin MVIIC and ω-Conotoxin MVIIA is fully reversible upon washing, with half-lives of 13.5 and 31.2 minutes, respectively [2].

Electrophysiology Toxin mechanism Irreversible inhibition

Broad-Spectrum Neurotransmitter Release Inhibition

At a maximally effective concentration of 1 μM, ω-Agatoxin IVA completely blocked (100%) the potassium-induced release of GABA and glutamate from rat brain slices, while also significantly inhibiting the release of dopamine (70%), serotonin (50%), and acetylcholine (50%) [1]. In contrast, ω-Conotoxin GVIA (a selective N-type blocker) only partially blocked the release of serotonin (30%), dopamine (30%), and acetylcholine (60%), and had no effect on GABA or glutamate release [1].

Neurochemistry Synaptic transmission Transmitter release

Optimal Research Applications for ω-Agatoxin IVA (Trifluoroacetate Salt) Based on Comparative Evidence


Isolating Cav2.1-Mediated Currents in Electrophysiology

ω-Agatoxin IVA (trifluoroacetate salt) is the gold-standard pharmacological tool for isolating P/Q-type (Cav2.1) calcium currents in voltage-clamp experiments. Its high selectivity (IC50 2 nM for P-type vs. >1 μM for N-type) ensures that at low nanomolar concentrations, the observed block is solely due to Cav2.1 inhibition, unlike ω-Conotoxin MVIIC which has broader activity . The largely irreversible nature of the block allows for stable, long-duration recordings after washout of the toxin [1].

Dissecting Neurotransmitter Release Mechanisms in CNS Preparations

In studies of synaptic transmission, ω-Agatoxin IVA (trifluoroacetate salt) is uniquely capable of completely abolishing the release of inhibitory (GABA) and excitatory (glutamate) amino acid neurotransmitters from brain slices [2]. This broad-spectrum inhibition, which is not observed with N-type blockers like ω-Conotoxin GVIA, makes it an essential tool for investigating the role of presynaptic Cav2.1 channels in overall network excitability and synaptic plasticity [2].

Validating P/Q-Type Channel Involvement in In Vivo Disease Models

The potent anticonvulsant activity of ω-Agatoxin IVA (trifluoroacetate salt) in the DBA/2 mouse model (ED50 0.09 μg ICV) establishes it as a critical positive control for validating the role of Cav2.1 channels in epilepsy research [3]. Its superior potency compared to N-type blockers (e.g., ω-Conotoxin GVIA) and lack of behavioral side effects (e.g., shaking syndrome) at anticonvulsant doses further support its use in mechanistic in vivo studies [3].

Serving as a Negative Control in Autonomic Pharmacology Studies

Based on its lack of effect on sympathetic neurotransmission in guinea pig atria, ω-Agatoxin IVA (trifluoroacetate salt) serves as a definitive negative control in autonomic pharmacology experiments [4]. Its application confirms that P/Q-type channels do not contribute to the response under investigation, allowing researchers to confidently attribute observed effects to N-type or other channel subtypes when using conotoxins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ω-Agatoxin IVA (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.